6-Bromo-4-chloro-7-(phenylsulfonyl)-7h-pyrrolo[2,3-d]pyrimidine
描述
Historical Context of Pyrrolo[2,3-d]pyrimidine Research
The development of pyrrolo[2,3-d]pyrimidine compounds traces its origins to the mid-20th century when researchers first recognized the potential of fused heterocyclic systems as biologically active scaffolds. Early pioneering work in 1955 by Burroughs Wellcome Company established fundamental synthetic routes to pyrrolopyrimidine vasodilators, marking the initial therapeutic exploration of this chemical class. The 1990s witnessed significant advancement in the field with Pfizer Incorporated developing pyrrolopyrimidine compounds as corticotropin releasing factor antagonists, demonstrating the versatility of this scaffold across diverse therapeutic targets.
The historical progression of pyrrolo[2,3-d]pyrimidine research can be organized into distinct developmental phases, as illustrated in the following comprehensive timeline:
| Time Period | Key Developments | Primary Applications | Notable Contributors |
|---|---|---|---|
| 1955-1962 | Initial synthesis methodologies | Vasodilatory agents | Burroughs Wellcome Co. |
| 1992-1999 | Corticotropin releasing factor antagonists | Central nervous system disorders | Pfizer Inc. |
| 1998-2004 | Adenosine receptor specificity | Inflammatory conditions | OSI Pharmaceuticals |
| 2000-2010 | Immunosuppressive applications | Transplant medicine | Pfizer Products Inc. |
| 2005-2015 | Janus kinase inhibition | Autoimmune diseases | Incyte Corporation |
| 2015-Present | Advanced substitution patterns | Oncology and kinase targeting | Multiple institutions |
The evolution from simple vasodilators to complex kinase inhibitors demonstrates the remarkable adaptability of the pyrrolo[2,3-d]pyrimidine framework. Modern research has established that strategic substitution at positions 4, 6, and 7 of the pyrrolo[2,3-d]pyrimidine core can dramatically alter biological activity and selectivity profiles. The introduction of halogen substituents, particularly bromine and chlorine, has emerged as a crucial strategy for enhancing binding affinity and metabolic stability.
Contemporary investigations have revealed that the pyrrolo[2,3-d]pyrimidine scaffold exhibits exceptional tolerance for diverse chemical modifications while maintaining structural integrity. This characteristic has enabled the development of increasingly sophisticated derivatives, culminating in compounds such as this compound, which represents the current state-of-the-art in heterocyclic design.
Significance in Medicinal Chemistry
The medicinal chemistry significance of pyrrolo[2,3-d]pyrimidine derivatives stems from their remarkable ability to interact with diverse biological targets while maintaining favorable pharmacological properties. These compounds have demonstrated exceptional utility as kinase inhibitors, with particular prominence in the development of Janus kinase inhibitors for treating inflammatory and autoimmune conditions. The structural similarity to purine nucleotides enables these compounds to compete effectively for adenosine triphosphate binding sites in kinase active sites, resulting in potent and selective enzyme inhibition.
Recent investigations have established that pyrrolo[2,3-d]pyrimidine compounds exhibit broad-spectrum biological activities including anti-neurodegenerative, anti-inflammatory, antibacterial, and antitumor effects. The scaffold's versatility allows for precise modulation of pharmacokinetic properties through strategic substitution patterns, enabling medicinal chemists to optimize absorption, distribution, metabolism, and excretion characteristics independently of target engagement.
The compound this compound exemplifies advanced medicinal chemistry design principles through its sophisticated substitution pattern. The bromine atom at position 6 enhances lipophilicity and enables further synthetic elaboration through cross-coupling reactions. The chlorine substituent at position 4 provides a handle for nucleophilic substitution reactions, allowing for the introduction of diverse amine functionalities that can modulate binding affinity and selectivity. The phenylsulfonyl group at position 7 serves multiple functions, including protection of the pyrrole nitrogen during synthesis and potential enhancement of binding interactions through π-π stacking with aromatic residues in protein binding sites.
| Biological Target Class | Activity Range (IC₅₀) | Structural Requirements | Clinical Relevance |
|---|---|---|---|
| Janus kinases | 10-100 nanomolar | 4-amino substitution | Rheumatoid arthritis treatment |
| Adenosine receptors | 1-50 nanomolar | 6-substituted derivatives | Anti-inflammatory therapy |
| Glycinamide ribonucleotide formyltransferase | 0.1-10 micromolar | 2-amino-4-oxo pattern | Antitumor applications |
| Interleukin-2-inducible T-cell kinase | 5-500 nanomolar | 7H-pyrrolo core | Autoimmune disease treatment |
Classification within Heterocyclic Compounds
Pyrrolo[2,3-d]pyrimidine compounds occupy a unique position within the broader classification of heterocyclic chemistry as bicyclic structures containing both pyrrole and pyrimidine rings fused through a shared carbon-carbon bond. This fusion creates a rigid, planar aromatic system that exhibits enhanced π-electron delocalization compared to the individual component rings. The systematic nomenclature designates these compounds as 7H-pyrrolo[2,3-d]pyrimidines, indicating the fusion pattern and the location of the variable hydrogen atom.
Within the heterocyclic classification system, pyrrolo[2,3-d]pyrimidines belong to the azaindole family, specifically representing 7-deazapurines due to their structural relationship to purine nucleobases. This classification has profound implications for biological activity, as these compounds can mimic natural purine substrates while avoiding metabolism by purine-metabolizing enzymes. The electron-deficient nature of the pyrimidine ring, combined with the electron-rich pyrrole component, creates a unique electronic environment that enables selective binding to protein targets.
The compound this compound represents a highly substituted member of this chemical class, incorporating multiple functional groups that extend its synthetic utility. The presence of two distinct halogen atoms provides orthogonal reactivity patterns, enabling sequential functionalization strategies. The phenylsulfonyl substituent introduces additional aromatic character and potential for supramolecular interactions.
| Heterocyclic Classification | Ring System | Aromaticity | Electronic Character | Biological Relevance |
|---|---|---|---|---|
| Azaindoles | Pyrrole-pyrimidine fusion | 10 π-electrons | Electron-neutral | Kinase inhibition |
| 7-Deazapurines | Purine isosteres | Aromatic | Moderately electron-deficient | Nucleotide metabolism |
| Bicyclic pyrimidines | Fused heterocycles | Planar aromatic | Mixed electronic properties | Multi-target activity |
Relationship to Purine and Nucleoside Analogues
The structural relationship between pyrrolo[2,3-d]pyrimidine derivatives and natural purine nucleobases represents one of the most significant aspects of their biological activity profile. These compounds function as 7-deazapurine analogues, replacing the nitrogen atom at position 7 of the purine ring system with a carbon atom. This modification preserves the essential hydrogen bonding patterns required for recognition by purine-binding proteins while altering the electronic properties and metabolic stability.
The resemblance to guanosine is particularly pronounced in 2-amino-4-oxo-pyrrolo[2,3-d]pyrimidine derivatives, which are commonly referred to as 7-deazaguanine analogues. This structural mimicry enables these compounds to interact with enzymes involved in purine nucleotide biosynthesis, including glycinamide ribonucleotide formyltransferase and aminoimidazole carboxamide ribonucleotide formyltransferase. The ability to inhibit these folate-dependent enzymes has led to the development of antifolate therapeutic agents with improved selectivity profiles compared to traditional methotrexate-based therapies.
Fluorinated derivatives of pyrrolo[2,3-d]pyrimidine compounds have demonstrated enhanced cellular uptake through folate receptors and the proton-coupled folate transporter, indicating preserved recognition by nucleotide transport systems. These compounds exhibit superior antiproliferative activities compared to their non-fluorinated counterparts, suggesting that strategic modification can enhance biological activity while maintaining the fundamental nucleoside-like character.
The compound this compound, while lacking the typical 2-amino-4-oxo substitution pattern of nucleoside analogues, retains the core bicyclic framework that enables purine-like recognition. The halogen substituents may provide additional binding interactions that enhance selectivity for specific protein targets while reducing non-specific binding to nucleotide-processing enzymes.
| Purine Analogue Type | Natural Counterpart | Key Modifications | Biological Activity | Metabolic Stability |
|---|---|---|---|---|
| 7-Deazaguanine | Guanosine | Nitrogen to carbon substitution | Glycinamide ribonucleotide formyltransferase inhibition | Enhanced |
| 7-Deazaadenine | Adenosine | Position 7 modification | Adenosine receptor antagonism | Improved |
| Fluorinated derivatives | Various purines | Fluorine incorporation | Enhanced cellular uptake | Significantly improved |
| Halogenated scaffolds | Purine framework | Bromine and chlorine | Kinase selectivity | Variable |
Overview of Biologically Active Pyrrolo[2,3-d]pyrimidine Derivatives
The landscape of biologically active pyrrolo[2,3-d]pyrimidine derivatives encompasses a diverse array of compounds with activities spanning multiple therapeutic areas. Contemporary research has identified several distinct structural classes within this family, each optimized for specific biological targets and therapeutic applications. The most prominent applications include kinase inhibition, adenosine receptor modulation, antifolate activity, and antimicrobial effects.
Janus kinase inhibitors represent one of the most successful therapeutic applications of pyrrolo[2,3-d]pyrimidine chemistry, with several compounds advancing to clinical development for treating rheumatoid arthritis and other inflammatory conditions. These compounds typically feature 4-amino substituents that occupy the hinge region of the kinase active site, combined with substituents at positions 6 or 7 that provide selectivity among different kinase families.
Recent developments in adenosine receptor-targeted therapeutics have highlighted the potential of pyrrolo[2,3-d]pyrimidine derivatives as selective antagonists for adenosine A1, A2a, and A3 receptor subtypes. These compounds demonstrate remarkable selectivity profiles, with some derivatives showing over 1000-fold selectivity for specific receptor subtypes. The structural basis for this selectivity involves precise positioning of substituents to complement the unique binding pocket architecture of each receptor subtype.
Antifolate applications of pyrrolo[2,3-d]pyrimidine compounds have yielded promising candidates for cancer chemotherapy, particularly those targeting glycinamide ribonucleotide formyltransferase in the de novo purine biosynthesis pathway. These compounds offer potential advantages over traditional antifolates through enhanced tumor selectivity and reduced normal tissue toxicity.
| Therapeutic Application | Lead Compounds | Mechanism of Action | Development Status | Clinical Potential |
|---|---|---|---|---|
| Rheumatoid arthritis | Janus kinase inhibitors | ATP-competitive inhibition | Phase II/III trials | High |
| Cancer therapy | Antifolate derivatives | Purine biosynthesis inhibition | Preclinical development | Moderate to high |
| Inflammatory diseases | Adenosine receptor antagonists | G-protein coupled receptor modulation | Early clinical | Moderate |
| Infectious diseases | Antimicrobial derivatives | Multiple mechanisms | Research stage | Variable |
The compound this compound serves as a versatile synthetic intermediate that enables access to multiple classes of biologically active derivatives through selective functionalization of its reactive sites. The strategic placement of halogen atoms provides opportunities for cross-coupling reactions that can introduce diverse substituents while maintaining the core scaffold integrity.
属性
IUPAC Name |
7-(benzenesulfonyl)-6-bromo-4-chloropyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrClN3O2S/c13-10-6-9-11(14)15-7-16-12(9)17(10)20(18,19)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQJRAVOLLAADZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=CN=C3Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
6-Bromo-4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 784150-40-9) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer research. This article synthesizes available data on its biological activity, including mechanisms of action, efficacy in various cellular models, and relevant case studies.
- Molecular Formula : C12H7BrClN3O2S
- Molecular Weight : 372.63 g/mol
- Structure : The compound features a pyrrolo[2,3-d]pyrimidine core substituted with a bromo and chloro group as well as a phenylsulfonyl moiety.
Research indicates that compounds similar to this compound exhibit inhibitory effects on various kinases, including Aurora-A kinase. This inhibition is crucial as Aurora kinases play significant roles in cell division and are often overexpressed in cancer cells.
Anticancer Properties
-
Cell Line Studies :
- The compound has been tested against several cancer cell lines, demonstrating significant cytotoxicity. For instance, it exhibited an IC50 value of approximately 0.16 μM against Aurora-A kinase, indicating potent inhibitory activity .
- In studies involving the MCF-7 breast cancer cell line, it showed promising results with IC50 values comparable to established chemotherapeutic agents .
- Mechanistic Insights :
Comparative Efficacy
The following table summarizes the IC50 values of this compound against various cancer cell lines compared to other compounds:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 | 0.16 |
| Doxorubicin | MCF-7 | 0.01 |
| Compound X | HCT116 | 1.1 |
| Compound Y | A549 | 0.39 |
Study on Aurora Kinase Inhibition
A significant study highlighted the synthesis and evaluation of fused pyrimidine derivatives, including our compound of interest. The findings indicated that derivatives with similar structures displayed strong antiproliferative activity against various cancer cell lines .
Clinical Relevance
While preclinical studies show promise, further clinical investigations are necessary to fully elucidate the therapeutic potential of this compound in oncology settings.
相似化合物的比较
5-Bromo-4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS 252723-17-4)
- Molecular Formula : C₁₂H₇BrClN₃O₂S
- Key Difference : Bromine at position 5 instead of 5.
- Impact : Altered electronic distribution and steric hindrance may reduce reactivity in cross-coupling reactions compared to the 6-bromo isomer. This isomer exhibits a similarity score of 0.86 to the target compound .
Functional Group Variations
Ethyl 4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate (CAS 1987286-78-1)
- Molecular Formula : C₁₄H₁₂ClN₃O₄S
- Key Difference : Bromine replaced by an ethyl carboxylate group at position 6.
- This modification is critical for prodrug strategies or enhancing binding to hydrophilic targets (similarity score: 0.80) .
Substituent Modifications on the Pyrrolopyrimidine Core
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 7781-10-4)
7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 16019-34-4)
- Molecular Formula : C₁₂H₉ClN₃
- Key Difference : Benzyl group at position 7 instead of phenylsulfonyl.
- Impact : The benzyl group introduces lipophilicity, enhancing membrane permeability but reducing metabolic stability compared to sulfonyl-containing analogs .
Kinase Inhibition
The target compound and its analogs exhibit inhibitory activity against Janus kinases (JAKs) and other tyrosine kinases. For example:
- N⁴-(3-Bromophenyl)-6-[2-(4-methoxyphenyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine (Compound 9) showed potent JAK1 inhibition (IC₅₀ = 12 nM) due to the methoxy group enhancing hydrophobic interactions .
- 6-Bromo-4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine serves as a precursor for Tofacitinib analogs, where the sulfonyl group improves metabolic stability .
Anticancer Activity
Halogenated pyrrolopyrimidines demonstrate cytotoxicity against cancer cell lines. For instance:
- 5-(4-Bromophenyl)-4,6-dichloro-7-(2,4-dichlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine (Compound 7) showed IC₅₀ values <1 µM in leukemia cells, attributed to halogen-mediated DNA intercalation .
Physicochemical Properties
| Compound (CAS) | Molecular Weight | logP* | Solubility (mg/mL) | Key Substituents |
|---|---|---|---|---|
| 303985-61-7 (Target) | 372.63 | 3.2 | 0.15 (DMSO) | 6-Br, 4-Cl, 7-SO₂Ph |
| 252723-17-4 (5-Bromo isomer) | 372.63 | 3.0 | 0.18 (DMSO) | 5-Br, 4-Cl, 7-SO₂Ph |
| 1987286-78-1 (Ethyl carboxylate) | 369.78 | 2.5 | 1.2 (DMSO) | 6-CO₂Et, 4-Cl, 7-SO₂Ph |
| 7781-10-4 (7-Methyl) | 169.60 | 1.8 | 2.5 (Water) | 4-Cl, 7-Me |
*Predicted using fragment-based methods.
常见问题
Q. Advanced
- Cocrystallization : Improves solubility and stability. For example, cocrystals with 3,5-dimethylpyrazole enhance bioavailability () .
- Salt Formation : Patents describe sodium or hydrochloride salts to modulate pH-dependent solubility () .
Methodology : Screen coformers via solvent-drop grinding and characterize using DSC/TGA .
What are the primary biological targets and applications of this compound?
Q. Basic
- Kinase Inhibition : FAK (anticancer, ), JAK (immunomodulation, ) .
- Antiviral Activity : 4,7-Disubstituted analogs inhibit Zika virus replication () .
- Antitubercular Potential : Acts as a nucleoside analog, exploiting Mtb’s purine transport system () .
How to design experiments evaluating antitubercular activity?
Q. Advanced
Transport Assays : Use radiolabeled purines to confirm uptake via Mtb’s nucleoside transporters () .
MIC Determination : Test against drug-resistant Mtb strains (e.g., H37Rv) in liquid culture.
Cytotoxicity Screening : Compare selectivity indices in Vero cells vs. Mtb .
What challenges exist in achieving selective kinase inhibition?
Q. Advanced
- Kinase Family Homology : Conserved ATP-binding pockets lead to off-target effects (e.g., JAK vs. FAK).
- Solutions :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
